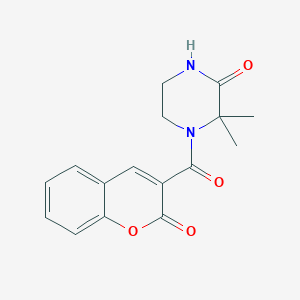

3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one

Description

Properties

IUPAC Name |

3,3-dimethyl-4-(2-oxochromene-3-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-16(2)15(21)17-7-8-18(16)13(19)11-9-10-5-3-4-6-12(10)22-14(11)20/h3-6,9H,7-8H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFVHHTUOQWFNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3OC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromene moiety, which can be synthesized via the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

The piperazinone ring can be introduced through a cyclization reaction involving appropriate diamines and carbonyl compounds. The final step involves coupling the chromene and piperazinone moieties under conditions that facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The chromene moiety can be oxidized to form quinones under specific conditions.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of base catalysts.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted piperazinone derivatives.

Scientific Research Applications

3,3-Dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one involves its interaction with various molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The piperazinone ring can enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

(a) 3,3-Dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one (CAS 952834-98-9)

- Structure : Features a meta-methylthio benzoyl group instead of chromene-3-carbonyl.

- Molecular Weight: 278.37 g/mol (vs. ~350–370 g/mol for the chromene derivative), impacting pharmacokinetics .

(b) 3,3-Dimethyl-4-(4-(methylthio)benzoyl)piperazin-2-one (CAS 952886-95-2)

- Structure : Para-methylthio benzoyl substitution.

- Comparison : Positional isomerism (meta vs. para) influences steric interactions and binding affinity. Para-substitution may improve crystal packing due to symmetry .

(c) (E)-3,3-Dimethyl-4-(3-(thiophen-2-yl)acryloyl)piperazin-2-one (CAS 123949-34-8)

Extended Linkers and Complex Substituents

(a) 3-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxy-4-methyl-2H-chromen-2-one

- Structure: Ethyl linker between piperazine and chromenone, with benzodioxole and methoxy groups.

- Polarity: Additional methoxy and benzodioxole groups enhance hydrophilicity (MW: 480.5 g/mol) .

Pharmacological and Physicochemical Profiles

*Estimated based on structural analogs.

Biological Activity

3,3-Dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one is a compound that belongs to the class of piperazine derivatives, which have gained attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one is . It features a piperazine ring substituted with a chromene moiety, which is known for its role in various biological processes.

Antioxidant Activity

Research has indicated that compounds with chromene structures exhibit significant antioxidant properties. The antioxidant activity of 3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one can be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage and may have implications in aging and chronic diseases.

Anticancer Properties

Several studies have investigated the anticancer potential of chromene derivatives. For instance, compounds similar to 3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. These effects are often linked to the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.6 | Induction of apoptosis |

| A549 | 22.4 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.

The biological activity of 3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one is primarily mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit COX enzymes and lipoxygenases (LOX), which are critical in the inflammatory pathway.

- Molecular Docking Studies : Computational studies indicate that the compound binds effectively to active sites of target proteins, forming hydrogen bonds and hydrophobic interactions that stabilize the complex.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various piperazine derivatives, including 3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one. The results demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15.6 µM. The study concluded that this compound could serve as a lead for developing novel anticancer agents.

Study 2: Anti-inflammatory Effects

In another investigation published in Bioorganic & Medicinal Chemistry Letters, the anti-inflammatory properties were assessed using an in vitro model. The compound exhibited a dose-dependent inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.